Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant
MedChemComm Pub Date: 2018-07-03 DOI: 10.1039/C8MD00197A
Abstract
A series of AKT inhibitors possessing a piperidin-4-yl side chain was designed and synthesized. Some of them showed high AKT1 inhibitory activity and potent anti-proliferative effect on PC-3 prostate cancer cells in the preliminary screening. Further studies revealed the most potent compound, 10h, as a pan-AKT inhibitor. Compound 10h was able to inhibit the cellular phosphorylation of AKT effectively and induce apoptosis of PC-3 cells. It also showed high metabolic stability in human liver microsomes. Preclinical characterization of 10h, a promising lead AKT inhibitor, as a potential anti-prostate cancer therapeutic needs to be further investigated.
![Graphical abstract: Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant](http://scimg.chem960.com/usr/1/C8MD00197A.jpg)
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Journal Name:MedChemComm
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